molecular formula C21H15BrFN3O2S B12033596 4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 769155-98-8

4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12033596
CAS No.: 769155-98-8
M. Wt: 472.3 g/mol
InChI Key: SPSVDNMJZILEBA-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, starting with the preparation of the fluoroaniline derivative. The fluoroaniline is reacted with a carbothioyl chloride to form the intermediate compound. This intermediate is then coupled with carbohydrazide under specific reaction conditions to yield the final product

Chemical Reactions Analysis

4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroaniline moiety can interact with aromatic residues in proteins, while the carbothioyl and carbohydrazonoyl groups can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate include:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

769155-98-8

Molecular Formula

C21H15BrFN3O2S

Molecular Weight

472.3 g/mol

IUPAC Name

[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C21H15BrFN3O2S/c22-19-4-2-1-3-18(19)20(27)28-17-11-5-14(6-12-17)13-24-26-21(29)25-16-9-7-15(23)8-10-16/h1-13H,(H2,25,26,29)/b24-13+

InChI Key

SPSVDNMJZILEBA-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=C(C=C3)F)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC=C(C=C3)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.